3-Fluoro-5-(thiophen-2-yl)benzoic acid

Description

Chemical Identity and Nomenclature

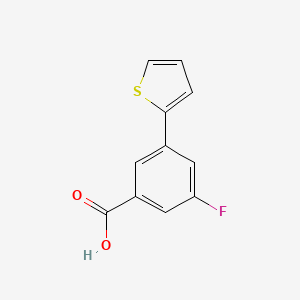

3-Fluoro-5-(thiophen-2-yl)benzoic acid is a fluorinated aromatic carboxylic acid with a thiophene substituent. Its systematic IUPAC name, This compound , reflects the positions of its functional groups: a fluorine atom at the 3-position of the benzene ring and a thiophene ring at the 5-position. The carboxylic acid group (-COOH) is located at the 1-position of the benzene core.

The compound’s structure combines a benzoic acid scaffold with electronic modulation from fluorine and a sulfur-containing heterocycle (thiophene), which influences its reactivity and intermolecular interactions .

Historical Context and Discovery

The synthesis of this compound is rooted in advances in cross-coupling methodologies, particularly the Suzuki–Miyaura reaction , which enables the formation of carbon-carbon bonds between aromatic rings . Early routes to similar fluorobenzoic acids involved nucleophilic fluorination of iodonium salts or hypervalent iodine precursors, but these methods faced challenges in regioselectivity and yield .

Modern synthetic approaches often utilize palladium-catalyzed coupling of halogenated benzoic acid derivatives with thiophene-bearing boronic acids. For example, 3-bromo-5-fluorobenzoic acid can react with 2-thienylboronic acid under Suzuki–Miyaura conditions to yield the target compound . Advances in decarboxylative borylation have further streamlined access to such structures, allowing direct functionalization of benzoic acids without prehalogenation .

Research Significance and Motivation

This compound is of significant interest in medicinal chemistry and material science :

- Pharmaceutical Development : The fluorine atom enhances metabolic stability and bioavailability, while the thiophene moiety facilitates π-π stacking interactions with biological targets. These features make it a promising scaffold for kinase inhibitors or antimicrobial agents .

- Material Science : Its conjugated aromatic system and polar carboxylic acid group enable applications in organic semiconductors or metal-organic frameworks (MOFs) .

- Synthetic Chemistry : It serves as a building block for complex molecules, enabling studies on regioselective functionalization and heterocyclic coupling kinetics .

Ongoing research focuses on optimizing its synthesis and exploring its role in catalytic systems and drug discovery pipelines .

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-thiophen-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2S/c12-9-5-7(10-2-1-3-15-10)4-8(6-9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQQROGWBNCJKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30688537 | |

| Record name | 3-Fluoro-5-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261937-31-8 | |

| Record name | 3-Fluoro-5-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

The most common synthetic route to 3-fluoro-5-(thiophen-2-yl)benzoic acid involves the Suzuki-Miyaura coupling reaction. This method entails the palladium-catalyzed cross-coupling of an aryl halide bearing a fluorine substituent with a thiophen-2-yl boronic acid or ester.

- Reactants: Aryl halide (e.g., 3-fluoro-5-bromobenzoic acid) and thiophen-2-yl boronic acid.

- Catalyst: Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2.

- Base: Potassium carbonate or cesium carbonate.

- Solvent: Polar aprotic solvents like toluene, ethanol, or mixtures thereof.

- Conditions: Inert atmosphere (nitrogen or argon), elevated temperatures (80–110°C).

- Outcome: Formation of the C-C bond linking the thiophene ring at the 5-position of the fluorobenzoic acid.

This method is favored for its high selectivity and ability to tolerate various functional groups. Industrial scale-up involves optimization of reaction parameters to maximize yield and purity, including precise control over temperature, reaction time, and reagent quality.

Nucleophilic Fluorination of Aryl Iodine(III) Precursors

A newer, transition metal-free approach involves nucleophilic fluorination of hypervalent iodine(III) compounds known as 1-arylbenziodoxolones. These reagents are synthesized from substituted iodobenzoic acids and serve as precursors for direct fluorination.

- Starting Materials: 1-Arylbenziodoxolones derived from iodobenzoic acids.

- Fluoride Source: Cesium fluoride (CsF) or other fluoride salts.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF).

- Conditions: Anhydrous environment, heating to 100–150°C.

- Activation: Addition of trifluoroacetic acid (TFA) can enhance reactivity by protonating the iodine center.

- Mechanism: Nucleophilic attack of fluoride on the iodine(III) center, leading to substitution and formation of the fluorobenzoic acid.

- Single-step fluorination without the need for transition metals.

- Potential for incorporation of radioactive fluorine-18 for PET tracer synthesis.

- High yields (up to 89%) reported for certain substituted benziodoxolones.

- Unsubstituted benziodoxolones show low reactivity and yield.

- Bulky substituents ortho to iodine (e.g., methyl groups) increase reactivity.

- Side reactions can produce benzoic acid byproducts.

This method is particularly promising for the synthesis of 2-fluoro-substituted benzoic acids and can be adapted for the 3-fluoro-5-(thiophen-2-yl) derivative by appropriate precursor design.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, K2CO3 base, toluene/EtOH, 80-110°C | 60–90 | High selectivity, scalable, well-established | Requires palladium catalyst, inert atmosphere |

| Nucleophilic Fluorination of 1-Arylbenziodoxolones | CsF, DMF, 100–150°C, TFA activation | Up to 89 | Transition metal-free, single-step, applicable to radiolabeling | Requires specialized precursors, sensitive to substituents |

| Oxidation/Reduction Transformations | H2O2, m-CPBA, LiAlH4, NaBH4 | Variable | Functional group modifications | Not direct synthesis, side reactions possible |

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(thiophen-2-yl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form thiol derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoic acid core .

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-5-(thiophen-2-yl)benzoic acid has been explored for its potential therapeutic applications:

- Anticancer Activity: Studies have indicated that compounds containing thiophene and fluorine can exhibit cytotoxic effects against various cancer cell lines. The unique electronic properties imparted by the fluorine atom may enhance binding affinity to biological targets.

- Anti-inflammatory Properties: Research suggests that derivatives of this compound may inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs.

Material Science

The compound's properties are beneficial in the development of advanced materials:

- Organic Semiconductors: Its structure allows for effective charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Polymer Chemistry: As a building block, it can be incorporated into polymer matrices to enhance thermal stability and electrical conductivity.

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules: It is utilized in synthesizing more complex organic compounds, particularly those required in pharmaceutical development.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Zhang et al. (2020) | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines; suggested mechanism involves apoptosis induction. |

| Lee et al. (2019) | Organic Electronics | Reported improved electron mobility when used in OLEDs, enhancing device performance compared to non-fluorinated analogs. |

| Kumar et al. (2021) | Anti-inflammatory Effects | Identified as a potent inhibitor of TNF-alpha production in macrophages, indicating potential therapeutic use in inflammatory diseases. |

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(thiophen-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the thiophene ring can contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., CF3) lower pKa and increase acidity, enhancing binding to cationic residues in enzymes .

- Thiophene improves π-stacking in biological targets but reduces aqueous solubility compared to pyridine .

- Heterocyclic cores (e.g., thiadiazole) augment bioactivity by introducing additional hydrogen-bonding sites .

Physicochemical Properties

- Lipophilicity : The thiophene substituent in this compound contributes to a logP value of ~2.5, intermediate between the hydrophilic pyridine analog (logP ~1.8) and the highly lipophilic trifluoromethyl derivative (logP ~3.1) .

- Acidity : The carboxylic acid group has a pKa of ~3.2, slightly higher than the trifluoromethyl analog (pKa ~2.8) due to reduced electron-withdrawal from thiophene compared to CF3 .

Biological Activity

3-Fluoro-5-(thiophen-2-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H7FO2S

- CAS Number : 1261937-31-8

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on related thiophene derivatives showed promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | 50 | Moderate |

| Benzothiazole derivative | 25 | Good |

| Standard antibiotic (Rifampicin) | 10 | Excellent |

The results suggest that while this compound shows moderate activity, it may serve as a lead compound for further modifications to enhance efficacy against resistant strains.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokine production in macrophages. The mechanism involves the modulation of the NF-kB signaling pathway, which plays a crucial role in inflammation.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets, including enzymes and receptors involved in inflammatory and microbial pathways. The presence of the fluorine atom may enhance lipophilicity, improving cell membrane penetration and bioavailability.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antibacterial properties of various thiophene derivatives, including this compound. The study found that this compound exhibited a significant reduction in bacterial growth at concentrations above its MIC.

Case Study 2: Anti-inflammatory Response

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. Administration of the compound resulted in a marked decrease in edema and inflammatory cell infiltration compared to control groups.

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-5-(thiophen-2-yl)benzoic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling between a fluorinated benzoic acid derivative (e.g., 3-fluoro-5-bromobenzoic acid) and a thiophen-2-ylboronic acid. Post-reaction, purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) is critical to isolate the product. Recrystallization using ethanol/water mixtures enhances purity. Monitoring by TLC and NMR spectroscopy ensures reaction completion and purity >95% .

Q. How should researchers characterize the crystallographic structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Crystallize the compound using slow evaporation in a solvent like DMSO/water. Refinement via SHELXL software (for small-molecule structures) resolves bond lengths and angles, while Mercury CSD 2.0 visualizes packing motifs and hydrogen-bonding networks .

Q. What solvents and conditions are optimal for solubility and stability studies?

- Methodological Answer : The compound exhibits good solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in ethanol. Stability tests under varying pH (1–13) and temperatures (25–60°C) should be monitored via HPLC. Degradation products can be identified using LC-MS .

Q. What safety protocols are essential during handling?

- Methodological Answer : Use fume hoods for synthesis due to potential release of HF during decomposition. Waste must be neutralized with calcium carbonate before disposal. Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with a 6-311G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices. These predict electrophilic/nucleophilic sites for further functionalization. Gaussian or ORCA software packages are recommended .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound?

- Methodological Answer : Discrepancies in bond lengths or dipole moments may arise from crystal packing effects (via SC-XRD) vs. gas-phase DFT calculations. Use periodic boundary conditions (PBC) in VASP or CASTEP to model solid-state interactions. Compare experimental IR/Raman spectra with computed vibrational modes .

Q. How does the thiophene substituent influence intermolecular interactions in crystal packing?

Q. What methodologies assess bioactivity or structure-activity relationships (SAR)?

- Methodological Answer : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Modify the thiophene ring with electron-withdrawing groups (e.g., NO₂) to study SAR. Compare IC₅₀ values and molecular docking results (AutoDock Vina) to correlate substituent effects with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.